[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate
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Overview
Description
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is a member of the phosphazomycin family, which are natural products secreted by various streptomycetes. These compounds are known for their antifungal and antitumor activities. This compound, in particular, has shown strong antifungal properties and is a subject of interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is typically isolated from the fermentation broth of Streptomyces sp. HK-803. The strain is cultured at 28°C for 90 hours in a tank fermenter containing a specific production medium. The fermentation broth is then filtered, and the mycelial cake is extracted with 70% aqueous acetone. The extract is subjected to chromatography on a column of MCI-GEL packed with 50% aqueous acetone. Further purification is achieved using Sephadex LH-20 chromatography with 50% aqueous acetone, resulting in a colorless crystalline powder .
Industrial Production Methods: Industrial production of phosphazomycin C2 follows similar steps but on a larger scale. The fermentation process is optimized to increase yield, and advanced chromatographic techniques are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is soluble in methanol, ethanol, and alkaline water, slightly soluble in acetone and water, and insoluble in chloroform, benzene, and ether .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reactions with acetic anhydride in pyridine can lead to the formation of diacetyl derivatives.
Major Products: The major products formed from these reactions include various derivatives of phosphazomycin C2, which can be further studied for their biological activities.
Scientific Research Applications
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate has a wide range of applications in scientific research:
Mechanism of Action
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate exerts its effects by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in various cellular processes. The compound covalently modifies the cysteine-269 residue of the PP2Ac-subunit, leading to the inhibition of the enzyme’s activity . This inhibition disrupts cellular signaling pathways, resulting in antifungal and antitumor effects.
Comparison with Similar Compounds
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is structurally similar to other compounds in the phosphazomycin family, such as phosphazomycin A and phosphazomycin B. These compounds share common structural moieties but differ in the acyl substituent at the C-18 hydroxyl position . Other similar compounds include phospholines and leustroducsins, which also possess antifungal and antitumor activities . The unique structural features of phosphazomycin C2, such as its specific acyl substituent, contribute to its distinct biological activities.
Properties
CAS No. |
126605-70-7 |
---|---|
Molecular Formula |
C30H48NO10P |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
InChI Key |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
126688-54-8 | |
Synonyms |
Phosphazomycin C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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